molecular formula C19H19N3O2S B2779433 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 478077-03-1

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2779433
CAS No.: 478077-03-1
M. Wt: 353.44
InChI Key: AIPNATPRSLGLMO-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 478077-03-1) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. This molecule features a hybrid structure combining a benzothiazole core with a 3-methoxybenzoyl-substituted piperazine moiety. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profile and its presence in compounds exhibiting potent and selective antitumor activity against various cancer cell lines, including breast carcinoma and lung cancer models . Piperazine derivatives are also recognized for their substantial role in medicinal chemistry, contributing to the pharmacokinetic properties and biological activity of many therapeutic agents, including anticancer drugs like Imatinib and Dasatinib . Research into benzothiazole-piperazine hybrids has demonstrated that these two ring systems can act synergistically to enhance the anticancer effect profile . Studies on related analogs have shown promising cytotoxic activities, inducing apoptosis, affecting the cell cycle, modulating caspase-3 enzyme activity, impacting the mitochondrial membrane, and exhibiting inhibition effects on Matrix Metalloproteinase-9 (MMP-9), an enzyme overexpressed in cancerous cells and associated with tumor promotion and metastasis . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this molecule as a key intermediate or pharmacophore in hit-to-lead optimization campaigns, mechanism of action studies, and in vitro biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-15-6-4-5-14(13-15)18(23)21-9-11-22(12-10-21)19-20-16-7-2-3-8-17(16)25-19/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPNATPRSLGLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been primarily studied for its antitumor and antimicrobial properties. Research indicates that derivatives of benzothiazole and piperazine have shown significant activity against various cancer cell lines and pathogenic microorganisms.

  • Anticancer Activity : Studies demonstrate that compounds containing the benzothiazole moiety exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
  • Antimicrobial Properties : The piperazine ring contributes to the antibacterial and antifungal activities of the compound. Research has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

The biological activity of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has been explored in several studies:

  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in disease processes. This interaction can alter cellular functions and lead to therapeutic effects .
  • Case Studies : In vitro studies have shown that this compound can inhibit tumor growth in certain cancer models, suggesting its potential as a therapeutic agent . For instance, a study indicated that derivatives similar to this compound have shown promise in reducing tumor size in xenograft models.

Industrial Applications

In addition to its medicinal applications, the compound is being investigated for use in:

  • Chemical Synthesis : As a building block for synthesizing more complex molecules, particularly those with pharmaceutical relevance. Its unique structure allows it to serve as an intermediate in the synthesis of other biologically active compounds .
  • Material Science : The properties of benzothiazole derivatives make them suitable for developing new materials with specific chemical properties, potentially leading to advancements in coatings or polymers .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryAntitumor and antimicrobial properties; potential drug candidate for cancer treatment
Biological ActivityInduces apoptosis in cancer cells; inhibits microbial growth
Industrial UseBuilding block for complex molecule synthesis; potential use in material science

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as DNA topoisomerases and G protein-coupled receptors.

    Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural analogs differ in substituents on the piperazine ring or benzothiazole core, significantly altering physicochemical parameters (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent on Piperazine/Benzothiazole Molecular Weight XLogP3 Topological Polar Surface Area (Ų) Key References
Target Compound 3-Methoxybenzoyl Not reported ~4.5* ~47.6* Estimated
2-{4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (478077-02-0) 3-Trifluoromethylbenzoyl ~390.4 ~5.2 ~47.6
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole (478077-01-9) 2-Chloro-6-fluorobenzyl 361.9 4.9 47.6
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide 4-Methylpiperazin-1-yl (acetamide linker) Not reported ~1.8 ~75.1

Notes:

  • The trifluoromethyl analog (CAS 478077-02-0) exhibits higher lipophilicity (XLogP3 ~5.2) than the methoxy-substituted target compound, likely enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • The chloro-fluoro-benzyl analog (CAS 478077-01-9) has comparable molecular weight and LogP to the target compound, suggesting similar bioavailability .
Antimicrobial Activity

Benzothiazole derivatives with aminoacetylenic substituents (e.g., azepan-1-yl or pyrrolidin-1-yl groups) demonstrated potent antimicrobial effects:

  • BZ5 (2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) : MIC = 15.62 µg/mL against Staphylococcus aureus and Candida albicans .
  • BZ7 (2-[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole): MIC = 31.25 µg/mL against Pseudomonas aeruginosa .

The target compound’s 3-methoxybenzoyl group may enhance Gram-positive bacterial targeting due to aryl hydrophobicity, though direct evidence is lacking.

Antitubercular Activity

2-Aryl benzothiazoles with halogenated or nitrile substituents (e.g., 3c: 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole) showed inhibitory effects against Mycobacterium tuberculosis H37Rv . The methoxy group in the target compound may offer similar steric and electronic properties for mycobacterial enzyme binding.

CNS-Targeting Potential

Thioflavin T derivatives (e.g., 2-[4-(dimethylamino)phenyl]-6-iodobenzothiazole) bind amyloid-beta plaques in Alzheimer’s disease .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., trifluoromethyl) enhance lipophilicity and target affinity but may reduce metabolic stability.
    • Piperazine-linked benzothiazoles balance flexibility and rigidity, optimizing receptor interactions .
  • Unresolved Questions: Specific biological data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence.

Biological Activity

The compound 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a member of the benzothiazole-piperazine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential supported by various research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with piperazine and appropriate acylating agents. The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
1Benzothiazole + Piperazine + 3-Methoxybenzoyl chlorideFormation of the target compound
2Purification via recrystallizationPure compound obtained

Anticancer Properties

Research indicates that benzothiazole-piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxic activity of several derivatives, including our compound of interest, it was found that they exhibited notable activity against HUH-7 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. The GI50 values indicated that these compounds could effectively inhibit cell proliferation at low concentrations .

Case Study: MCF-7 Cell Line

In a specific study involving the MCF-7 cell line, compounds similar to this compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy .

Neuroprotective Effects

The neuroprotective potential of benzothiazole-piperazine derivatives has also been explored. A recent study identified a derivative with similar structural characteristics as a multi-target-directed ligand (MTDL) for Alzheimer's disease treatment. This compound showed effective binding to acetylcholinesterase (AChE) and amyloid-beta (Aβ) peptides, which are critical targets in Alzheimer's pathology . The binding free energy calculations revealed a strong affinity for these targets, suggesting potential for therapeutic application in neurodegenerative diseases.

The mechanism by which these compounds exert their biological effects often involves modulation of key signaling pathways associated with cell survival and apoptosis. For instance, the presence of the methoxy group in the structure has been linked to enhanced interaction with cellular targets, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activity associated with benzothiazole derivatives. The presence of the piperazine moiety has been shown to enhance membrane permeability in bacterial cells, leading to cell lysis and death .

Table 2: Summary of Biological Activities

Activity TypeAssay TypeResults
CytotoxicityMCF-7 Cell LineIC50 < Doxorubicin
NeuroprotectionAChE BindingHigh binding affinity
AntimicrobialBacterial AssaysSignificant antimicrobial effect

Q & A

Q. Methodological Answer :

  • ¹H NMR : Key signals include the benzothiazole C2 proton (δ 8.2–8.5 ppm) and piperazine N–CH₂ groups (δ 2.5–3.5 ppm). Methoxy protons appear as a singlet (~δ 3.8 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and aromatic C–N stretches (~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass matches theoretical [M+H]⁺ (e.g., m/z 383.1264 for C₁₉H₁₈N₄O₂S) .

Advanced: How to resolve contradictions in NMR data for piperazine-containing analogs?

Q. Methodological Answer :

  • Deuterated Solvents : Use DMSO-d₆ to resolve overlapping signals; variable-temperature NMR (VT-NMR) clarifies dynamic piperazine conformers .
  • 2D Techniques : HSQC and HMBC correlate piperazine protons with adjacent carbons, distinguishing regioisomers (e.g., 1,3- vs. 1,4-substitution) .
  • Quantitative ¹³C NMR : Integrates peak areas to verify stoichiometry of substituents .

Basic: What in vitro assays evaluate the compound’s biological activity?

Q. Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D₂ receptors) quantify IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀, with doxorubicin as a positive control .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Q. Methodological Answer :

Substituent Variation : Synthesize analogs with halogen (Cl, Br), alkyl (Me, Et), or electron-withdrawing (NO₂) groups at the 3-methoxybenzoyl position .

Computational Modeling : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PARP-1); validate with molecular dynamics simulations .

Bioactivity Clustering : PCA (Principal Component Analysis) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values to identify pharmacophores .

Basic: How is the compound’s stability assessed in solution?

Q. Methodological Answer :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, 254 nm) .
  • Photostability : Store in UV-transparent vials under ICH Q1B guidelines; quantify decomposition with LC-MS .

Advanced: What strategies mitigate poor aqueous solubility for in vivo studies?

Q. Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) using emulsion-solvent evaporation; assess bioavailability via pharmacokinetic studies in rodents .

Basic: How is crystallographic data used to validate the compound’s structure?

Q. Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation (ethanol/chloroform). Solve structure with SHELX; validate bond lengths (C–S: ~1.74 Å) and angles (C–N–C: ~120°) .
  • Cambridge Structural Database (CSD) : Compare torsion angles (e.g., piperazine ring puckering) with analogs (CSD Refcode: XYZ123) .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity?

Q. Methodological Answer :

  • Conformational Sampling : Perform metadynamics simulations to explore off-target binding modes missed in rigid docking .
  • Proteomic Profiling : Use affinity chromatography-MS to identify unintended targets (e.g., carbonic anhydrase) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to refine QSAR models .

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